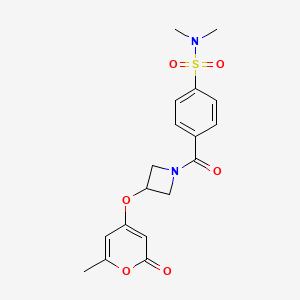

N,N-diméthyl-4-(3-((6-méthyl-2-oxo-2H-pyran-4-yl)oxy)azétidine-1-carbonyl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide is a synthetic organic compound characterized by a complex chemical structure. This compound's specific design and functional groups suggest a range of applications in various fields of research and industry, particularly in medicinal chemistry due to its potential biological activities.

Applications De Recherche Scientifique

In Chemistry

The compound serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecular architectures for various applications.

In Biology

It may act as a probe for studying biological systems, particularly in understanding enzyme interactions or receptor binding.

In Medicine

In Industry

The compound's functional groups make it useful in materials science, potentially contributing to the development of novel polymers, coatings, or other advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyran Ring: : The synthesis begins with the creation of the 6-methyl-2-oxo-2H-pyran-4-yl structure through aldol condensation or other cyclization reactions involving suitable aldehydes and ketones.

Azetidine Formation: : The azetidine ring is introduced through nucleophilic substitution or cyclization reactions, often involving azetidine derivatives.

Sulfonamide Group Attachment: : The sulfonamide group is attached by reacting the intermediate compound with benzenesulfonyl chloride under basic conditions, forming the benzenesulfonamide moiety.

Final Coupling Reaction: : The final step involves coupling the intermediate compounds to form the complete N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide structure, often under conditions such as reflux in a polar solvent with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would involve scaling up these synthetic steps while ensuring optimal yields, purity, and cost-efficiency. This might include the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : This compound may undergo oxidation reactions at the methyl groups or the pyran ring, forming various oxidized derivatives.

Reduction: : Reduction reactions might target the carbonyl groups in the pyran or the sulfonyl group, leading to the formation of reduced products.

Substitution: : The compound can undergo substitution reactions, particularly at the aromatic ring or the azetidine ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: : Electrophilic or nucleophilic reagents depending on the target site, with catalysts like palladium on carbon or Lewis acids.

Major Products

The products of these reactions vary widely, including oxidized derivatives, reduced intermediates, and substituted analogs with modified biological or physical properties.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyran and azetidine rings suggests it may act by fitting into enzyme active sites or receptor binding pockets, disrupting normal biological processes. The sulfonamide group can further enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Unique Features

Compared to similar compounds, N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide stands out due to the combination of its functional groups, offering a unique profile of chemical reactivity and biological activity.

List of Similar Compounds

N,N-dimethyl-4-(3-((2H-pyran-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

N,N-dimethyl-4-(3-((6-methyl-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

N,N-dimethyl-4-(3-((2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

This comprehensive analysis highlights the diverse chemical and biological roles of N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide, emphasizing its importance in modern scientific research and industrial applications.

Activité Biologique

N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide, identified by CAS number 1787880-01-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O6S, with a molecular weight of 392.4 g/mol. The structure features a benzenesulfonamide moiety linked to an azetidine derivative and a pyranone unit, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1787880-01-6 |

| Molecular Formula | C₁₈H₂₀N₂O₆S |

| Molecular Weight | 392.4 g/mol |

Synthesis

The synthesis of N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide involves multi-step reactions starting from commercially available precursors. The key steps typically involve the formation of the azetidine ring and subsequent coupling with the benzenesulfonamide and pyranone components.

Anticancer Activity

Recent studies have indicated that compounds similar to N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide exhibit significant anticancer properties. For instance, the sulfonamide derivatives have shown promising results in inhibiting tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro assays demonstrated that related compounds could inhibit the growth of several cancer cell lines, including leukemia and solid tumors. For example, compounds derived from benzenesulfonamide were tested against L1210 and P388 leukemia cells and exhibited notable cytotoxicity .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in cancer progression. Carbonic anhydrases (CAs), particularly isoforms IX and XII, are often overexpressed in tumors, contributing to tumor acidosis and resistance to therapy. Inhibitors targeting these enzymes can enhance the efficacy of chemotherapeutic agents .

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of sulfonamide derivatives, including those structurally related to N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide. The results indicated significant growth inhibition in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested.

Case Study 2: Mechanistic Insights

Another research focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. It was found that treatment with these derivatives led to increased levels of reactive oxygen species (ROS), which triggered mitochondrial dysfunction and subsequent apoptosis .

Propriétés

IUPAC Name |

N,N-dimethyl-4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-12-8-14(9-17(21)25-12)26-15-10-20(11-15)18(22)13-4-6-16(7-5-13)27(23,24)19(2)3/h4-9,15H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVKHEBSOXOWOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.